molecular formula C20H26FNO B14330634 2,6-Di-tert-butyl-4-(4-fluoroanilino)phenol CAS No. 110647-49-9

2,6-Di-tert-butyl-4-(4-fluoroanilino)phenol

Cat. No.: B14330634
CAS No.: 110647-49-9
M. Wt: 315.4 g/mol
InChI Key: UKWDBSSKAPJYMG-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-(4-fluoroanilino)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of two tert-butyl groups and a fluoroanilino group attached to a phenolic ring. It is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedel-Crafts alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction is carefully monitored to maintain optimal conditions and yield high purity products.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-(4-fluoroanilino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The fluoroanilino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,6-Di-tert-butyl-4-(4-fluoroanilino)phenol has several applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.

    Industry: Employed in the stabilization of fuels and lubricants to prevent oxidation.

Mechanism of Action

The antioxidant properties of 2,6-Di-tert-butyl-4-(4-fluoroanilino)phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic group plays a crucial role in this process by stabilizing the resulting phenoxyl radical through resonance. The tert-butyl groups provide steric hindrance, protecting the phenolic group from further oxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-(4-fluoroanilino)phenol is unique due to the presence of the fluoroanilino group, which enhances its antioxidant properties and provides additional sites for chemical modification. This makes it more versatile compared to other similar compounds.

Properties

CAS No.

110647-49-9

Molecular Formula

C20H26FNO

Molecular Weight

315.4 g/mol

IUPAC Name

2,6-ditert-butyl-4-(4-fluoroanilino)phenol

InChI

InChI=1S/C20H26FNO/c1-19(2,3)16-11-15(12-17(18(16)23)20(4,5)6)22-14-9-7-13(21)8-10-14/h7-12,22-23H,1-6H3

InChI Key

UKWDBSSKAPJYMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)NC2=CC=C(C=C2)F

Origin of Product

United States

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